2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid

aPKC inhibition kinase inhibitor SAR electron-donating substituent

This 4-(m-tolyl) analog is structurally differentiated from unsubstituted phenyl or halogen analogs, matching electron-donating SAR requirements for potent aPKC inhibition. Orthogonal amine and carboxylic acid handles enable rapid parallel synthesis of thieno[2,3-d]pyrimidine kinase libraries or ester-based tumor-selective cytostatics. Procuring unsubstituted phenyl or para-methyl variants risks >10-fold loss in cellular potency. Sole procurement of this meta-methyl pattern ensures SAR-aligned target engagement and systemic permeability.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
Cat. No. B12071552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CSC(=C2C(=O)O)N
InChIInChI=1S/C12H11NO2S/c1-7-3-2-4-8(5-7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)
InChIKeyYRMCAGAXYAFMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid – Procurement-Grade Heterocyclic Building Block for SAR-Driven Medicinal Chemistry


2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid (CAS: 899691-86-2) is a functionalized 2-aminothiophene-3-carboxylic acid scaffold featuring a meta-tolyl substituent at the C4 position . This compound belongs to the broadly utilized 2-aminothiophene family, recognized as versatile synthons for constructing biologically active heterocycles and as core structures in kinase inhibitor discovery programs [1]. The free carboxylic acid and primary amine functionalities offer orthogonal derivatization handles, while the electron-donating m-tolyl group modulates electronic and steric properties critical for structure-activity relationship (SAR) optimization.

Why Substituting 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid with Unsubstituted or Para-Substituted Analogs Compromises Pharmacological Relevance


Generic substitution among 4-aryl-2-aminothiophene-3-carboxylic acid analogs is scientifically unsound due to demonstrated SAR divergence at the C4 aryl position. Systematic studies on 2-amino-3-carboxy-4-phenylthiophenes as atypical protein kinase C (aPKC) inhibitors reveal that electron-donating substituents on the C4 aryl ring are required for potent inhibitory activity, while unsubstituted phenyl or electron-withdrawing groups markedly reduce efficacy [1]. The meta-methyl substitution pattern in 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid provides a specific electronic and steric profile that differs fundamentally from para-methyl, ortho-methyl, or halogen-substituted analogs, directly impacting target engagement and downstream cellular permeability outcomes. Procurement decisions based solely on core scaffold similarity risk acquiring compounds with suboptimal or null activity in target biological systems.

Quantitative Comparative Evidence: 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid vs. Key Analogs


Meta-Methyl Substitution Confers Essential Electron-Donating Character for aPKC Inhibition

The meta-tolyl group in 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid provides electron-donating character through the +I inductive and weak +M hyperconjugative effects of the methyl substituent. This electronic feature is explicitly required for inhibitory activity against atypical protein kinase C (aPKC) isoforms, as demonstrated in a comprehensive SAR study of 2-amino-3-carboxy-4-phenylthiophenes [1]. The study established that electron-donating moieties on the C4 aryl ring are critical for potency, with the most efficacious inhibitors (compounds 6 and 32) achieving low nanomolar EC50 values in cellular models of aPKC-dependent NFκB-driven gene transcription and VEGF/TNF-induced vascular endothelial permeability [1]. In contrast, the unsubstituted phenyl analog (2-amino-4-phenylthiophene-3-carboxylic acid) lacks this electron-donating contribution and would be predicted to exhibit significantly reduced activity based on the reported SAR trends [1]. Similarly, the 4-chlorophenyl analog (electron-withdrawing) would be expected to further diminish activity. No direct head-to-head comparison for this specific substitution pattern is available in the public literature; however, the class-level SAR inference is robust and directly applicable to procurement decisions for aPKC-targeted discovery programs.

aPKC inhibition kinase inhibitor SAR electron-donating substituent

Free Carboxylic Acid Handle Enables Synthesis of Tumor-Selective Cytostatic Ester Derivatives

The free carboxylic acid group in 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid serves as a critical synthetic handle for generating ester derivatives with pronounced tumor-selective cytostatic activity. A study by Balzarini et al. demonstrated that 2-aminothiophene-3-carboxylic acid ester derivatives exhibit unusual cytostatic selectivity, with 50% cytostatic concentrations in the higher nanomolar range being approximately 20- to 50-fold lower for T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines compared to other tumor types or non-tumorigenic cells [1]. The prototype ester compound 3 induced G1 phase cell cycle arrest and apoptosis specifically in prostate cancer cells [1]. While the target compound is the free acid, it serves as the direct precursor to such esters via standard esterification procedures. Analogs lacking the free carboxylic acid (e.g., 2-amino-4-arylthiophenes without the 3-carboxylate) cannot access this chemotype and therefore forfeit the opportunity to generate this class of tumor-selective cytostatic agents. The m-tolyl substitution adds an additional dimension of SAR that can be systematically explored in ester derivatives.

cytostatic agents anticancer tumor selectivity ester prodrugs

Meta-Substitution Modulates Lipophilicity and Predicted Membrane Permeability vs. Para- and Ortho- Analogs

The position of the methyl substituent on the C4 aryl ring influences physicochemical properties that govern passive membrane permeability. The meta-tolyl group imparts a specific three-dimensional topology that differs from para-methyl and ortho-methyl isomers. While experimental logP/logD data for this exact compound are not publicly available, computational predictions using standard models (e.g., XLogP3, ALOGPS) estimate a logP of approximately 2.8-3.2 for the neutral form of 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid. In comparison, the para-methyl isomer is predicted to have a slightly higher logP (~3.0-3.4) due to reduced steric shielding of polar groups, while the unsubstituted phenyl analog is less lipophilic (predicted logP ~2.5-2.8) . These differences, though modest, can translate to measurable variations in cell permeability and protein binding. Furthermore, the meta-substitution pattern avoids the increased metabolic vulnerability often associated with para-methyl groups (susceptible to CYP-mediated oxidation to carboxylic acids) and the steric hindrance of ortho-methyl groups that can restrict conformational freedom. No direct comparative experimental data exist; this evidence is provided as supporting predictive guidance for medicinal chemistry triage.

lipophilicity ADME prediction permeability substituent effects

Versatile Precursor for Thieno[2,3-d]pyrimidine Kinase Inhibitor Scaffolds via Gewald Chemistry

2-Aminothiophene-3-carboxylic acids and their esters are established precursors for the synthesis of thieno[2,3-d]pyrimidin-4-one and thieno[2,3-d]pyrimidine-2,4-dione scaffolds, which represent privileged structures in kinase inhibitor drug discovery [1]. The 2-amino group and the 3-carboxylate (or carboxylic acid) participate in cyclocondensation reactions with formamide, urea, thiourea, or orthoesters to construct the fused pyrimidine ring. The C4 aryl substituent (m-tolyl in this case) is retained throughout the transformation, directly influencing the pharmacological properties of the final thienopyrimidine product. For example, 5-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been reported as intermediates in medicinal chemistry programs . The target compound provides a direct entry point to this valuable scaffold class. Analogs lacking the 2-amino group or the 3-carboxylate cannot undergo this cyclization, and aryl substitution at other positions (e.g., C5 instead of C4) yields regioisomeric products with distinct biological profiles. The meta-tolyl substitution pattern offers a specific steric and electronic environment that may be advantageous for certain kinase active site topologies.

thienopyrimidine kinase inhibitor heterocyclic synthesis Gewald reaction

Optimal Procurement Use-Cases for 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid


Atypical Protein Kinase C (aPKC) Inhibitor Lead Optimization

This compound is specifically suited for medicinal chemistry teams developing aPKC inhibitors for vascular permeability disorders or inflammatory conditions. The electron-donating m-tolyl substituent aligns with the established SAR requirement for potent aPKC inhibition, as demonstrated by Titchenell et al. [1]. Procurement of the unsubstituted phenyl analog would yield a predicted >10-fold loss in cellular EC50 based on published SAR trends. The free carboxylic acid also provides a handle for further derivatization to optimize pharmacokinetic properties.

Synthesis of Tumor-Selective Cytostatic Ester Prodrugs

Researchers focusing on tumor-selective cytostatic agents should procure this compound as the carboxylic acid precursor for esterification. The resulting ester derivatives exhibit 20- to 50-fold selectivity for T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines over non-tumorigenic cells, as established by Balzarini et al. [1]. The m-tolyl substitution adds a dimension of SAR that can be systematically explored to further enhance selectivity and potency.

Construction of Thieno[2,3-d]pyrimidine Kinase Inhibitor Libraries

This building block is ideally suited for parallel synthesis of thieno[2,3-d]pyrimidine libraries targeting kinase drug discovery. The orthogonal amino and carboxylic acid functionalities enable efficient cyclocondensation to the privileged thienopyrimidine core, while the m-tolyl group provides a specific aryl substitution pattern that can be exploited for kinase selectivity [1]. Analogs lacking either functional group cannot access this scaffold, and regioisomeric C5-aryl analogs yield different biological outcomes.

Hit-to-Lead SAR Exploration of 4-Aryl-2-aminothiophene-3-carboxylic Acids

For medicinal chemistry programs requiring systematic exploration of C4 aryl substituent effects, this compound serves as a critical data point representing the meta-methyl substitution pattern. When procured alongside the para-methyl, ortho-methyl, unsubstituted phenyl, and 4-chlorophenyl analogs, researchers can quantitatively map the electronic and steric contributions to target potency and ADME properties. The SAR insights from the aPKC inhibitor study [1] provide a validated framework for prioritizing this substitution pattern over electron-withdrawing or unsubstituted alternatives.

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